molecular formula C13H8ClNO2 B8366891 2-Methoxy-3-cyano-1-naphthoyl chloride

2-Methoxy-3-cyano-1-naphthoyl chloride

Cat. No.: B8366891
M. Wt: 245.66 g/mol
InChI Key: ZEIKSACPSHZQQK-UHFFFAOYSA-N
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Description

2-Methoxy-3-cyano-1-naphthoyl chloride is a substituted naphthoyl chloride derivative. Its structure consists of:

  • A naphthalene backbone.
  • A methoxy (-OCH₃) group at the 2-position.
  • A cyano (-CN) group at the 3-position.
  • A reactive acyl chloride (-COCl) group at the 1-position.

This compound is typically utilized in organic synthesis as an intermediate for constructing complex molecules, such as dyes, pharmaceuticals, or polymers, due to its electrophilic acyl chloride group. The methoxy and cyano substituents influence its electronic properties, solubility, and reactivity compared to unsubstituted naphthoyl chlorides.

Properties

Molecular Formula

C13H8ClNO2

Molecular Weight

245.66 g/mol

IUPAC Name

3-cyano-2-methoxynaphthalene-1-carbonyl chloride

InChI

InChI=1S/C13H8ClNO2/c1-17-12-9(7-15)6-8-4-2-3-5-10(8)11(12)13(14)16/h2-6H,1H3

InChI Key

ZEIKSACPSHZQQK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1C#N)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-cyano-1-naphthoyl chloride typically involves the reaction of 3-cyano-2-methoxy-1-naphthoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where thionyl chloride acts as a chlorinating agent, converting the carboxylic acid group into a chloride group. The reaction is usually performed in an inert atmosphere to prevent any side reactions.

Industrial Production Methods: On an industrial scale, the production of 2-Methoxy-3-cyano-1-naphthoyl chloride follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-3-cyano-1-naphthoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or hydrogenation catalysts.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, tetrahydrofuran), and bases (triethylamine, pyridine).

    Reduction Reactions: Reducing agents (lithium aluminum hydride, hydrogen gas with catalysts), solvents (ether, ethanol).

    Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).

Major Products Formed:

    Substitution Reactions: Amides, esters, thioesters.

    Reduction Reactions: Amines.

    Oxidation Reactions: Hydroxyl derivatives.

Scientific Research Applications

2-Methoxy-3-cyano-1-naphthoyl chloride has several scientific research applications, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: The compound is utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

    Biological Studies: Researchers use this compound to study its potential biological activities, including its interactions with enzymes and receptors.

    Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting specific molecular pathways.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-cyano-1-naphthoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the methoxy group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The chloride group can undergo substitution reactions, leading to the formation of derivatives with different biological activities. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Property 2-Methoxy-3-cyano-1-naphthoyl Chloride 1-Naphthoyl Chloride 2-Methoxy-1-naphthoyl Chloride 3-Cyano-1-naphthoyl Chloride
Reactivity (Acyl Chloride) High (electron-withdrawing -CN enhances electrophilicity) Moderate Moderate (methoxy is mildly electron-donating) High (similar to cyano-substituted)
Solubility Low in polar solvents due to -CN and -OCH₃ Low in polar solvents Slightly higher in polar solvents Very low in polar solvents
Stability Moderate (prone to hydrolysis) Moderate Moderate Low (highly reactive)
Synthetic Applications Specialized intermediates for cyano/methoxy-containing targets General acylations Methoxy-functionalized products Cyano-functionalized products

Key Findings from Chemical Analogues:

  • Electron-Withdrawing Groups (EWGs): The cyano group (-CN) increases the electrophilicity of the acyl chloride, enhancing reactivity in nucleophilic acyl substitution reactions compared to methoxy or unsubstituted analogs .
  • Steric Effects: Methoxy substituents at the 2-position may introduce steric hindrance, slightly reducing reaction rates with bulky nucleophiles.
  • Hydrolysis Sensitivity: Substituted naphthoyl chlorides with EWGs like -CN are more moisture-sensitive, requiring anhydrous conditions during synthesis .

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